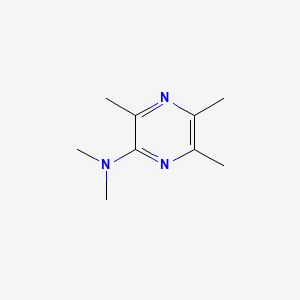
Triampyzine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Triampyzine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Triampyzine is a compound belonging to the class of triazine derivatives, which have garnered attention for their diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.
Chemical Structure and Properties
This compound is characterized by its s-triazine core, which is known for its ability to interact with various biological targets. The chemical structure allows for modifications that can enhance its pharmacological properties. The basic structure can be represented as follows:
The biological activity of this compound is attributed to several mechanisms:
- Antitumor Activity : this compound exhibits significant cytotoxic effects against various cancer cell lines, including human colorectal carcinoma (HCT116) and breast cancer models. Its mechanism involves the inhibition of key signaling pathways such as PI3K/AKT/mTOR, which are crucial for cancer cell proliferation and survival .
- Inhibition of Kinases : Research indicates that this compound can inhibit specific kinases involved in tumor growth. For example, it has shown inhibitory effects on EGFR (Epidermal Growth Factor Receptor) with IC50 values indicating potent activity against this target .
- Antioxidant Properties : In addition to its anticancer effects, this compound demonstrates antioxidant activity, which may contribute to its therapeutic potential by protecting cells from oxidative stress .
Table 1: Summary of Biological Activity Studies on this compound
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HCT116 | 0.026 | PI3K/AKT/mTOR Inhibition | |
| MCF-7 | 0.061 | EGFR Inhibition | |
| Various | Varies | Antioxidant Activity |
Case Study Insights
Several studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- A systematic review highlighted the antitumor efficacy of various triazine derivatives, including this compound, showing promising results in vitro and in vivo models .
- A study focusing on the structure-activity relationship (SAR) revealed that modifications to the triazine scaffold could enhance selectivity for cancer targets while minimizing off-target effects .
Clinical Applications and Future Directions
The potential applications of this compound extend beyond oncology. Its ability to modulate multiple biological pathways suggests that it could be beneficial in treating other conditions characterized by dysregulated cell growth or oxidative stress.
Potential Clinical Uses
- Cancer Therapy : As an adjunct or alternative treatment for various cancers.
- Neuroprotection : Due to its antioxidant properties, it may have applications in neurodegenerative diseases.
- Anti-inflammatory Applications : Further research could explore its role in inflammatory conditions.
Properties
CAS No. |
6503-95-3 |
|---|---|
Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N,N,3,5,6-pentamethylpyrazin-2-amine |
InChI |
InChI=1S/C9H15N3/c1-6-7(2)11-9(12(4)5)8(3)10-6/h1-5H3 |
InChI Key |
RKPVUWPGCFGDJO-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=N1)C)N(C)C)C |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















